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Compound of Interest

Compound Name: 4-Iodo-2,3-dimethylphenol

Cat. No.: B101308 Get Quote

An In-depth Technical Guide on the Chemical Structure and Bonding of 4-Iodo-2,3-
dimethylphenol

This technical guide provides a comprehensive analysis of 4-Iodo-2,3-dimethylphenol, a
halogenated aromatic compound of interest to researchers in organic synthesis and drug

development. The document details its chemical and physical properties, explores the nuances

of its molecular structure and bonding, outlines a plausible synthetic pathway and

characterization workflow, and discusses its potential reactivity.

Chemical Identity and Physical Properties
4-Iodo-2,3-dimethylphenol is a substituted phenol featuring an iodine atom and two methyl

groups on the aromatic ring. Its unique substitution pattern influences its chemical properties

and reactivity.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-iodo-2,3-dimethylphenol[1]

Synonyms
2,3-DIMETHYL-4-IODOPHENOL, Phenol, 4-

iodo-2,3-dimethyl-[1][2][3]

CAS Number 17938-69-1[1][2][3]

Molecular Formula C₈H₉IO[1][2][3]

Molecular Weight 248.06 g/mol [1][2]

Canonical SMILES CC1=C(C=CC(=C1C)I)O[1]

InChI
InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-

4,10H,1-2H3[1]

| InChIKey | LLSRHWKZLHNAMI-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Property Value Source

XLogP3 2.9 PubChem[1]

Topological Polar Surface Area

(TPSA)
20.23 Å² ChemScene[2]

Hydrogen Bond Donor Count 1 ChemScene[2]

Hydrogen Bond Acceptor

Count
1 ChemScene[2]

| Rotatable Bond Count | 0 | ChemScene[2] |

Chemical Structure and Bonding
The structure of 4-Iodo-2,3-dimethylphenol is defined by a central benzene ring with four

substituents. The relative positions of these groups are critical to the molecule's electronic

properties and chemical behavior.
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Aromatic Core: The foundation is a six-carbon benzene ring, characterized by a delocalized

π-electron system that imparts aromatic stability. The C-C bonds within the ring are

intermediate in length and strength between single and double bonds.

Substituents and Bonding:

Hydroxyl Group (-OH): A hydroxyl group is covalently bonded to carbon-1 of the ring. The

C-O and O-H bonds are polar covalent bonds. This group is a strong activating group and

directs incoming electrophiles to the ortho and para positions.

Methyl Groups (-CH₃): Two methyl groups are covalently bonded at positions 2 and 3.

These are electron-donating groups through induction and hyperconjugation, thus

activating the ring towards electrophilic substitution.[4][5]

Iodine Atom (-I): A large halogen atom is covalently bonded at position 4. The C-I bond is

the weakest and most polarizable bond among the substituents. While halogens are

traditionally deactivating due to their inductive electron-withdrawing effect, they are also

ortho-, para-directors because of resonance effects involving their lone pairs.

Electronic Effects: The interplay of these substituents creates a unique electronic

environment. The powerful activating effects of the hydroxyl and methyl groups are

somewhat tempered by the deactivating inductive effect of the iodine atom. The substitution

pattern—with the position para to the hydroxyl group occupied by iodine—will significantly

influence the molecule's reactivity in, for example, electrophilic aromatic substitution

reactions.

Synthesis and Characterization
While specific literature detailing the synthesis of 4-Iodo-2,3-dimethylphenol is scarce, a

logical pathway can be proposed based on standard organic chemistry protocols for the

iodination of activated phenols.

Experimental Protocol: Proposed Synthesis
The synthesis would start from the commercially available precursor, 2,3-dimethylphenol.[4][5]

The iodination is an electrophilic aromatic substitution, where the hydroxyl and methyl groups

direct the incoming electrophile (I⁺) to the available ortho and para positions. The position para

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1687761.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylphenol
https://www.benchchem.com/product/b101308?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1687761.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to the strong -OH activator (C4) is sterically accessible and electronically favored, making it the

likely site of iodination.

Objective: To synthesize 4-Iodo-2,3-dimethylphenol via electrophilic iodination of 2,3-

dimethylphenol.

Materials:

2,3-dimethylphenol

N-Iodosuccinimide (NIS) or Iodine (I₂)

Acetonitrile (solvent)

Sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Methodology:

Reaction Setup: A solution of 2,3-dimethylphenol (1.0 equivalent) in acetonitrile is prepared

in a round-bottom flask and cooled to 0 °C in an ice bath.

Iodination: N-Iodosuccinimide (1.1 equivalents) is added portion-wise to the stirred solution

over 15 minutes. The reaction mixture is allowed to slowly warm to room temperature and

stirred for 2-4 hours.

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until

the starting material is consumed.
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Quenching and Workup: The reaction is quenched by adding a saturated aqueous solution of

sodium thiosulfate to consume any remaining iodine. The mixture is then diluted with ethyl

acetate and washed sequentially with saturated sodium bicarbonate solution, water, and

brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude residue is purified by flash column chromatography on silica gel using

a hexane/ethyl acetate gradient to afford pure 4-Iodo-2,3-dimethylphenol.
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Figure 1: Proposed Synthesis Workflow
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Figure 1: Proposed Synthesis Workflow
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Characterization Workflow
Confirmation of the structure of the synthesized product would require a combination of

spectroscopic techniques.

Mass Spectrometry (MS): To confirm the molecular weight (248.06 g/mol ) and isotopic

pattern characteristic of an iodine-containing compound.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch

of the phenol (~3200-3600 cm⁻¹) and C-H and C=C stretches of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show distinct signals for the two aromatic protons, the phenolic -OH

proton, and the two different methyl groups.

¹³C NMR: Would show eight distinct carbon signals, confirming the substitution pattern.

The carbon attached to the iodine would appear at a characteristically low field.
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Figure 2: Logical Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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